molecular formula C12H17F2NO B8124033 1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one

1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one

Cat. No.: B8124033
M. Wt: 229.27 g/mol
InChI Key: BQSTWZWSBOKZNY-UHFFFAOYSA-N
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Description

1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and an alkyne group

Preparation Methods

The synthesis of 1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, while the alkyne group can participate in covalent bonding with target proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one can be compared with other fluorinated piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, including neuroprotective effects, metabolic implications, and structure-activity relationships (SAR) based on diverse research studies.

  • Molecular Formula : C12H17F2NO
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 2022630-76-6

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, in a study involving HepG2 cells subjected to acetaminophen (APAP) toxicity, compounds structurally related to this compound showed improved cell survival rates from approximately 39.53% to between 45.53% and 53.44% at concentrations of 10 μM .

Metabolic Implications

The compound's structure suggests potential implications in metabolic pathways. The introduction of fluorine atoms in piperidine derivatives has been associated with enhanced pharmacological properties, including increased bioavailability and metabolic stability. The SAR analysis of related compounds has shown that modifications can significantly alter their efficacy as metabolic inhibitors .

Case Study 1: HepG2 Cell Model

A study investigating the effects of various compounds on HepG2 cell lines found that specific structural modifications in piperidine derivatives led to significant improvements in cell viability under stress conditions. The study highlighted that the addition of fluorine atoms could enhance neuroprotective activity .

CompoundCell Survival Rate (%)Concentration (μM)
Control39.53-
Compound A45.5310
Compound B53.4410

Case Study 2: Structure-Activity Relationship Analysis

Research focusing on the SAR of piperidine derivatives indicated that variations in the piperidine ring and alkyne chain could lead to different biological activities. For example, the introduction of electron-withdrawing groups like fluorine improved the binding affinity to biological targets, enhancing their therapeutic potential .

Properties

IUPAC Name

1-(3,3-difluoropiperidin-1-yl)hept-6-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-2-3-4-5-7-11(16)15-9-6-8-12(13,14)10-15/h1H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSTWZWSBOKZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)N1CCCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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